molecular formula C16H13N3O3S B11504309 S-{(4Z)-4-[(2-hydroxy-7-methylquinolin-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl} ethanethioate

S-{(4Z)-4-[(2-hydroxy-7-methylquinolin-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl} ethanethioate

Cat. No.: B11504309
M. Wt: 327.4 g/mol
InChI Key: NDJMVHYWUULCHJ-XFFZJAGNSA-N
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Description

(4Z)-2-(ACETYLSULFANYL)-4-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a quinoline derivative, and an acetylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(ACETYLSULFANYL)-4-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Quinoline Derivative: The quinoline moiety can be introduced via a Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone.

    Attachment of the Acetylsulfanyl Group: This step may involve the acetylation of a thiol group followed by its introduction to the imidazole ring.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the quinoline moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential bioactivity. Compounds with imidazole and quinoline moieties are often investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, (4Z)-2-(ACETYLSULFANYL)-4-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE could be explored as a lead compound for drug development, particularly targeting enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Acetylsulfanyl)-4,5-dihydro-1H-imidazole: Lacks the quinoline moiety.

    4-(2-Hydroxy-7-methylquinolin-3-yl)methylene-4,5-dihydro-1H-imidazole: Lacks the acetylsulfanyl group.

    Quinoline derivatives: Various substitutions on the quinoline ring.

Uniqueness

The uniqueness of (4Z)-2-(ACETYLSULFANYL)-4-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

S-[4-hydroxy-5-[(Z)-(7-methyl-2-oxoquinolin-3-ylidene)methyl]-1H-imidazol-2-yl] ethanethioate

InChI

InChI=1S/C16H13N3O3S/c1-8-3-4-10-6-11(14(21)17-12(10)5-8)7-13-15(22)19-16(18-13)23-9(2)20/h3-7,22H,1-2H3,(H,18,19)/b11-7-

InChI Key

NDJMVHYWUULCHJ-XFFZJAGNSA-N

Isomeric SMILES

CC1=CC2=NC(=O)/C(=C\C3=C(N=C(N3)SC(=O)C)O)/C=C2C=C1

Canonical SMILES

CC1=CC2=NC(=O)C(=CC3=C(N=C(N3)SC(=O)C)O)C=C2C=C1

Origin of Product

United States

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